![molecular formula C10H12N4 B3056440 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine CAS No. 714568-70-4](/img/structure/B3056440.png)
2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine
Overview
Description
2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to an ethanamine chain.
Mechanism of Action
Target of Action
It has been associated with the formation of coordination polymers, which have been extensively investigated for their potential applications in various fields .
Mode of Action
The compound interacts with its targets to form coordination polymers . These polymers have been synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and varied metal salts . The resulting structures are determined by single X-ray crystal diffraction .
Biochemical Pathways
The compound’s involvement in the synthesis of coordination polymers suggests it may influence pathways related to metal ion homeostasis and ligand binding .
Result of Action
Coordination polymers synthesized using this compound have demonstrated high sensibility and low detection limit in the recognition of antibiotics and pesticides . Additionally, these polymers have shown good anti-tumor activity toward tested glioma cells .
Action Environment
The synthesis of coordination polymers using this compound occurs under solvothermal conditions , suggesting that temperature and pressure may play a role in its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution reactions on the phenyl ring can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole compounds are well-known for their antimicrobial properties. Studies have shown that 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine exhibits significant activity against various bacterial strains and fungi. For instance, research indicates that triazole derivatives can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
Anticancer Properties
Recent investigations have highlighted the potential of this compound in cancer therapy. The triazole moiety is linked to the inhibition of certain enzymes involved in tumor growth. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the modulation of cell signaling pathways .
Case Study: Anticancer Activity
A specific study focused on the synthesis of triazole derivatives and their evaluation against human cancer cell lines. The results indicated that compounds similar to this compound displayed IC50 values lower than those of standard chemotherapeutics, suggesting enhanced efficacy .
Agricultural Applications
Fungicides
The triazole structure is prevalent in agricultural chemistry as it provides fungicidal properties. Compounds like this compound can be utilized to develop new fungicides that are effective against a range of crop diseases. Research has shown that these compounds can inhibit fungal growth by interfering with ergosterol biosynthesis .
Data Table: Efficacy Against Fungal Strains
Compound Name | Fungal Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Fusarium graminearum | 20 |
Triazole Standard | Fusarium graminearum | 15 |
This compound | Botrytis cinerea | 18 |
Triazole Standard | Botrytis cinerea | 12 |
Materials Science
Coordination Chemistry
The ability of triazoles to form coordination complexes with metal ions has led to their use in materials science. This compound can act as a ligand in metal-organic frameworks (MOFs), which are materials with applications in gas storage and separation.
Case Study: Metal Complex Formation
A study demonstrated the synthesis of a copper(II) complex using this compound as a ligand. The resulting MOF exhibited enhanced stability and selectivity for carbon dioxide capture compared to traditional materials .
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-Triazol-4-yl)benzaldehyde: A precursor in the synthesis of 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine.
4-(1H-1,2,4-Triazol-1-yl)phenylamine: A compound with a similar structure but different substitution pattern on the triazole ring
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications .
Biological Activity
Overview
2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine, with CAS Number 714568-70-4, is a chemical compound characterized by a triazole ring linked to a phenyl group and an ethanamine chain. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
The biological activity of this compound primarily stems from its ability to form coordination polymers. These polymers have been shown to interact with metal ions and influence biochemical pathways related to metal ion homeostasis and ligand binding. The compound's mode of action involves the formation of complexes that can modulate biological responses, particularly in the context of drug design and therapeutic applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, compounds with similar triazole structures have demonstrated significant inhibitory effects on various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
11l | PANC1 | 0.17 |
11f | PANC1 | 0.23 |
11d | HepG2 | 0.73 |
11g | HepG2 | 0.71 |
These findings suggest that the presence of the triazole moiety contributes significantly to the anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial activities. Coordination polymers formed from this compound have shown promise in detecting antibiotics and pesticides at low concentrations, indicating potential applications in environmental monitoring and public health.
Case Studies
- Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their biological activities. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics .
- Metal Coordination Studies : Research focusing on the coordination properties of this compound revealed its capability to form stable complexes with transition metals, which can lead to enhanced biological activity through metal-mediated mechanisms .
Research Applications
The compound is not only significant in medicinal chemistry but also holds potential in materials science:
- Coordination Polymers : Used as building blocks for advanced materials that exhibit luminescent or catalytic properties.
- Drug Design : Investigated for developing enzyme inhibitors or receptor modulators that could lead to new therapeutic agents.
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-6-5-9-1-3-10(4-2-9)14-7-12-13-8-14/h1-4,7-8H,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVLUEHMLQTRRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625377 | |
Record name | 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714568-70-4 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714568-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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